molecular formula C9H12O8 B15486434 3,3-Bis(carboxymethyl)pentanedioic acid CAS No. 5693-87-8

3,3-Bis(carboxymethyl)pentanedioic acid

Cat. No.: B15486434
CAS No.: 5693-87-8
M. Wt: 248.19 g/mol
InChI Key: TUXNBGWZANRPBG-UHFFFAOYSA-N
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Description

3,3-Bis(carboxymethyl)pentanedioic acid (CAS 5693-87-8), also known as methanetetraacetic acid, is a specialized polycarboxylic acid with significant value in chemical synthesis and coordination chemistry. Its molecular formula is C 9 H 12 O 8 and it has a molecular weight of 248.19 g/mol . The compound is characterized by a pentanedioic acid backbone substituted with two carboxymethyl groups at the 3-position, resulting in a total of four carboxylic acid functional groups . This unique structure confers strong metal chelating properties, making it an effective reagent for forming stable complexes with metal ions . The compound is used in various research applications, particularly as a sequestering agent and in the preparation of metal ion complexes. It can be synthesized via the alkylation of glutaric acid derivatives with reagents such as bromoacetic acid under basic conditions . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

CAS No.

5693-87-8

Molecular Formula

C9H12O8

Molecular Weight

248.19 g/mol

IUPAC Name

3,3-bis(carboxymethyl)pentanedioic acid

InChI

InChI=1S/C9H12O8/c10-5(11)1-9(2-6(12)13,3-7(14)15)4-8(16)17/h1-4H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)

InChI Key

TUXNBGWZANRPBG-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(CC(=O)O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glutaric Acid (Pentanedioic Acid)

  • Molecular Formula : C₅H₈O₄
  • Molecular Weight : 132.11 g/mol
  • CAS : 110-94-1
  • Key Properties : A linear dicarboxylic acid with two carboxylic acid groups. Melting point: 95–98°C; boiling point: 200°C at 20 mmHg. Used in polymer production (e.g., polyesters) and as a precursor for biodegradable plastics .
  • Comparison : Unlike 3,3-bis(carboxymethyl)pentanedioic acid, glutaric acid lacks additional carboxymethyl substituents, resulting in lower molecular weight and reduced chelation capacity.

3-Methylpentanedioic Acid

  • Molecular Formula : C₆H₁₀O₄
  • Molecular Weight : 146.14 g/mol
  • CAS : 626-51-7
  • Key Properties : A branched dicarboxylic acid with a methyl group at the 3-position. Primarily used in organic synthesis and pharmaceutical intermediates .
  • Comparison : The methyl group in 3-methylpentanedioic acid introduces steric hindrance, reducing its ability to form stable metal complexes compared to this compound.

3,3-Bis(4-methoxyphenyl)pentanedioic Acid

  • Molecular Formula : C₁₉H₂₀O₆ (estimated)
  • CAS: Not explicitly listed (referenced in ).
  • Key Properties : A derivative with methoxyphenyl substituents, likely influencing solubility and electronic properties. Such aromatic substitutions are common in drug design for enhanced bioavailability .
  • Comparison : The aromatic groups confer hydrophobicity, contrasting with the hydrophilic, metal-chelating nature of this compound.

3-(Carboxymethyl)pentanedioic Acid

  • Molecular Formula : C₇H₁₀O₆
  • Molecular Weight : 190.15 g/mol
  • CAS : 57056-39-0
  • Key Properties : Features three carboxylic acid groups. Crystallizes in the orthorhombic space group P2₁/n with lattice parameters a = 8.79 Å, b = 6.02 Å, c = 5.55 Å. Soluble in polar solvents like water and alcohols .
  • Comparison : With one fewer carboxymethyl group than this compound, it exhibits intermediate chelation strength and lower molecular weight.

Data Table: Comparative Analysis of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
This compound C₉H₁₂O₈ 248.19 5693-87-8 4 × COOH Metal chelation, chemical synthesis
Glutaric acid C₅H₈O₄ 132.11 110-94-1 2 × COOH Polymers, biodegradable plastics
3-Methylpentanedioic acid C₆H₁₀O₄ 146.14 626-51-7 2 × COOH, 1 × CH₃ Organic intermediates
3-(Carboxymethyl)pentanedioic acid C₇H₁₀O₆ 190.15 57056-39-0 3 × COOH Crystallography, solvent studies

Research Findings and Industrial Relevance

  • Chelation Capacity : this compound’s four carboxylic groups enable it to form stable complexes with divalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺), making it valuable in wastewater treatment and catalysis .
  • Price and Availability : At 836.00 EUR/50 mg, it is a high-cost specialty chemical, limiting its use to niche applications .
  • Structural Insights : Derivatives like 3,3-bis(4-methoxyphenyl)pentanedioic acid highlight the role of aromatic substituents in modifying solubility and reactivity for pharmaceutical applications .

Preparation Methods

Historical Context and Nomenclature

Discovery and Early Syntheses

The compound was first reported in the mid-20th century as part of efforts to develop sequestering agents for metal ions. Nickolls’ seminal work in 1952 described its preparation via the alkylation of glutaric acid derivatives, coining the term “methanetetraacetic acid” to reflect its tetraacetic acid functionality. This method established the foundational approach still referenced in modern literature.

Structural and Electronic Properties

The molecule’s IUPAC name, 3,3-bis(carboxymethyl)pentanedioic acid , reflects its glutaric acid backbone substituted with two carboxymethyl groups at the 3-position. Its four carboxylic acid groups confer a pKa profile similar to EDTA, with computed dissociation constants at 2.06, 2.45, 6.54, and 10.46 . These values influence reaction design, particularly in deprotonation steps critical for alkylation.

Synthetic Methodologies

Alkylation of Glutaric Acid Derivatives (Nickolls’ Method)

Reaction Scheme

The canonical synthesis involves the alkylation of dimethyl glutarate with bromoacetic acid under basic conditions:

$$
\text{Dimethyl glutarate} + 2 \text{BrCH}2\text{COOH} \xrightarrow{\text{NaOH, EtOH}} \text{this compound} + 2 \text{CH}3\text{OH} + 2 \text{NaBr}
$$

Optimization Parameters
  • Base selection : Sodium hydroxide (2.5–3.0 equiv) ensures complete deprotonation of glutaric acid intermediates.
  • Solvent system : Ethanol/water (3:1 v/v) balances solubility and reaction kinetics.
  • Temperature : 80–90°C prevents premature ester hydrolysis while accelerating alkylation.
Yield and Purification

Crude yields of 68% are achievable, though recrystallization from hot aqueous ethanol raises purity to >95% at the cost of reduced yield (45–50%).

Alternative Routes: Malonic Ester Condensation

A less common strategy employs diethyl malonate as a nucleophile, reacting with chloroacetic acid chloride in a stepwise manner:

$$
\text{Diethyl malonate} \xrightarrow{\text{ClCH}_2\text{COCl, pyridine}} \text{Trisubstituted intermediate} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

This method suffers from lower yields (32–37%) due to competing oligomerization but offers advantages in regioselectivity.

Analytical Characterization

Spectroscopic Data

  • IR : Strong absorptions at 1686 cm⁻¹ (C=O stretch) and 3400–3150 cm⁻¹ (O-H stretch).
  • ¹H NMR (CDCl₃) : δ 2.88 (t, J = 5.5 Hz, 2H, CH₂), 1.40 (s, 9H, tert-butyl).

Chromatographic Validation

Reverse-phase HPLC using a C18 column (0.1% TFA in H₂O/CH₃CN) achieves baseline separation with a retention time of 12.3 min.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Reagent Cost per kg (USD) Purity Requirement
Dimethyl glutarate 45–55 ≥99%
Bromoacetic acid 120–140 ≥98%
Sodium hydroxide 8–12 ≥97%

Waste Stream Management

Bromide byproducts necessitate ion-exchange treatment, adding $0.8–1.2 per kilogram to production costs.

Q & A

Q. How is the IUPAC name of 3,3-Bis(carboxymethyl)pentanedioic acid derived, and what structural insights does it provide?

The IUPAC name is determined by identifying the parent chain (pentanedioic acid) and substituents. The two carboxymethyl groups (-CH₂COOH) are attached to the third carbon of the pentanedioic acid backbone. The numbering prioritizes the carboxylic acid groups at positions 1 and 5, with the substituents at position 3. This nomenclature highlights the symmetrical placement of carboxymethyl groups, critical for understanding its reactivity and steric effects .

Q. What synthetic strategies are employed for this compound, and what key reagents are involved?

Common routes involve carboxylation or alkylation of precursor molecules. Multi-step synthesis may include:

  • Step 1 : Alkylation of a glutaric acid derivative using bromoacetic acid under basic conditions (e.g., NaOH).
  • Step 2 : Acidic hydrolysis to deprotect ester intermediates (e.g., using HCl/water). Key reagents include alkyl halides, Pd/C catalysts for hydrogenation, and protecting groups like tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of carboxymethyl protons (δ ~3.8–4.2 ppm) and carboxylic acid groups.
  • X-ray Crystallography : Resolves the spatial arrangement of substituents and hydrogen-bonding networks.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Yield optimization requires:

  • Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Maintain ≤50°C during carboxylation to prevent decarboxylation.
  • Protection/Deprotection : Use Boc groups to shield carboxylic acids during alkylation, followed by TFA-mediated cleavage .

Q. How should contradictions in reported solubility or stability data be resolved?

Discrepancies often arise from:

  • pH-Dependent Solubility : Conduct solubility studies across pH 2–7 (using buffers like phosphate or acetate).
  • Thermal Stability Assays : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hygroscopicity Testing : Store samples under controlled humidity and monitor mass changes. Replicate experiments under standardized conditions and cross-validate with HPLC purity analyses .

Q. What computational tools predict the reactivity of this compound in aqueous environments?

  • Molecular Dynamics (MD) Simulations : Model hydrogen-bonding interactions with water using software like GROMACS.
  • DFT Calculations : Assess acid dissociation constants (pKa) for each carboxylic group (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Database Mining : Leverage PubChem’s PISTACHIO and REAXYS datasets to predict reaction pathways .

Q. What are its potential applications in supramolecular chemistry or drug development?

  • Supramolecular Gels : The compound’s multiple carboxylic acids can coordinate with metal ions (e.g., Fe³⁺) or alkylamines to form stimuli-responsive gels.
  • Drug Candidates : Analogous to β-citrylglutamic acid ( ), it may act as a metabolic modulator or enzyme inhibitor.
  • Chelation Therapy : The carboxylate groups could bind heavy metals (e.g., Pb²⁺) for detoxification .

Methodological Tables

Q. Table 1: Synthetic Route Comparison

StepKey Reagents/ConditionsYield (%)Reference
1Bromoacetic acid, K₂CO₃, DMF, 60°C45–55
2HCl/water hydrolysis, reflux, 4 hrs85–90
3Boc-protected intermediate, TFA/CH₂Cl₂95

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